![molecular formula C11H17FN2 B2594820 N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 2714-80-9](/img/structure/B2594820.png)
N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine
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Description
4-Fluorobenzylamine is a fluorinated building block . It’s used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . It reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzylamine is represented by the linear formula FC6H4CH2NH2 .Physical And Chemical Properties Analysis
4-Fluorobenzylamine has a molecular weight of 125.14, a refractive index of n20/D 1.512 (lit.), a boiling point of 183 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Safety and Hazards
Mechanism of Action
Target of Action
Compounds similar to “N’-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine” often target enzymes or receptors in the body. For example, the compound 4-(4-Fluorobenzyl)piperidine targets Beta-secretase 1 in humans .
Mode of Action
The mode of action depends on the specific target. For Beta-secretase 1, the compound could inhibit the enzyme, preventing it from carrying out its function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. In the case of Beta-secretase 1, this enzyme is involved in the proteolytic processing of the amyloid precursor protein (APP), so inhibition could affect this pathway .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. In the case of Beta-secretase 1 inhibition, this could potentially reduce the production of beta-amyloid, a peptide involved in Alzheimer’s disease .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLMOUPTLMAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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